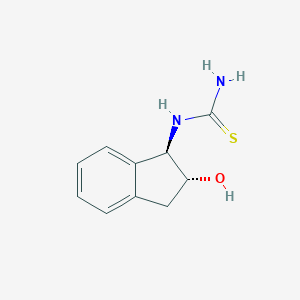
Thiourea, (2,3-dihydro-2-hydroxy-1H-inden-1-yl)-, trans-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiourea, (2,3-dihydro-2-hydroxy-1H-inden-1-yl)-, trans- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a chiral molecule that has been used for the synthesis of various pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Thiourea, (2,3-dihydro-2-hydroxy-1H-inden-1-yl)-, trans- is not fully understood. However, it is believed that the compound exerts its biological activity by inhibiting various enzymes and proteins. For example, it has been shown to inhibit the activity of topoisomerase II, which is a key enzyme involved in DNA replication and cell division. In addition, Thiourea, (2,3-dihydro-2-hydroxy-1H-inden-1-yl)-, trans- has been shown to inhibit the activity of various kinases, which are involved in cell signaling pathways.
生化和生理效应
Thiourea, (2,3-dihydro-2-hydroxy-1H-inden-1-yl)-, trans- has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, Thiourea, (2,3-dihydro-2-hydroxy-1H-inden-1-yl)-, trans- has been shown to exhibit anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
Thiourea, (2,3-dihydro-2-hydroxy-1H-inden-1-yl)-, trans- has several advantages for lab experiments. It is a chiral molecule that can be easily synthesized using various methods. In addition, it exhibits potent biological activity, making it a promising candidate for drug development. However, there are also limitations to using Thiourea, (2,3-dihydro-2-hydroxy-1H-inden-1-yl)-, trans- in lab experiments. For example, it can be difficult to synthesize the compound in large quantities, and its mechanism of action is not fully understood.
未来方向
There are several future directions for research on Thiourea, (2,3-dihydro-2-hydroxy-1H-inden-1-yl)-, trans-. One direction is to further investigate its mechanism of action and identify the specific enzymes and proteins that it inhibits. Another direction is to explore its potential applications in other fields, such as agriculture and environmental science. In addition, research can be conducted to optimize the synthesis method of the compound to improve its yield and purity. Finally, future research can focus on developing derivatives of Thiourea, (2,3-dihydro-2-hydroxy-1H-inden-1-yl)-, trans- with improved biological activity and pharmacological properties.
Conclusion:
Thiourea, (2,3-dihydro-2-hydroxy-1H-inden-1-yl)-, trans- is a chiral molecule that has gained significant attention in the scientific community due to its potential applications in various fields. The compound can be synthesized using various methods and exhibits potent biological activity, making it a promising candidate for drug development. However, its mechanism of action is not fully understood, and there are limitations to using it in lab experiments. Future research can focus on further investigating its mechanism of action, exploring its potential applications in other fields, optimizing the synthesis method, and developing derivatives with improved biological activity and pharmacological properties.
合成方法
The synthesis of Thiourea, (2,3-dihydro-2-hydroxy-1H-inden-1-yl)-, trans- can be achieved through various methods. One of the most common methods is the asymmetric synthesis of the compound using chiral catalysts. This method involves the use of chiral ligands and transition metal catalysts to selectively produce the desired enantiomer. Another method involves the use of enzymes to catalyze the synthesis of the compound. This method is highly selective and produces high yields of the desired enantiomer.
科学研究应用
Thiourea, (2,3-dihydro-2-hydroxy-1H-inden-1-yl)-, trans- has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of medicinal chemistry. The compound has been shown to exhibit potent anticancer activity against various cancer cell lines. It has also been shown to exhibit antibacterial and antiviral activity. In addition, Thiourea, (2,3-dihydro-2-hydroxy-1H-inden-1-yl)-, trans- has been used as a chiral auxiliary in the synthesis of various pharmaceuticals and agrochemicals.
属性
CAS 编号 |
141034-14-2 |
|---|---|
产品名称 |
Thiourea, (2,3-dihydro-2-hydroxy-1H-inden-1-yl)-, trans- |
分子式 |
C10H12N2OS |
分子量 |
208.28 g/mol |
IUPAC 名称 |
[(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]thiourea |
InChI |
InChI=1S/C10H12N2OS/c11-10(14)12-9-7-4-2-1-3-6(7)5-8(9)13/h1-4,8-9,13H,5H2,(H3,11,12,14)/t8-,9-/m1/s1 |
InChI 键 |
VYMANYOHQDLION-RKDXNWHRSA-N |
手性 SMILES |
C1[C@H]([C@@H](C2=CC=CC=C21)NC(=S)N)O |
SMILES |
C1C(C(C2=CC=CC=C21)NC(=S)N)O |
规范 SMILES |
C1C(C(C2=CC=CC=C21)NC(=S)N)O |
其他 CAS 编号 |
141034-14-2 |
同义词 |
trans-N-(2-Hydroxyindane-1-yl)thiourea |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![trans-2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione](/img/structure/B124426.png)
![5-Prop-1-ynylbicyclo[2.2.1]hept-2-ene](/img/structure/B124427.png)
![Spiro[cyclohexane-1,2-[3]oxabicyclo[3.2.0]heptane], 1-ethoxy-(9CI)](/img/structure/B124428.png)
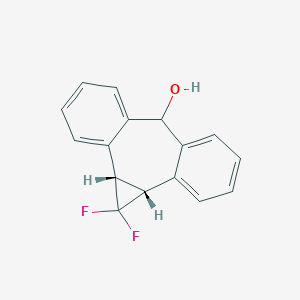
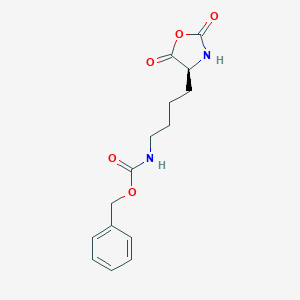
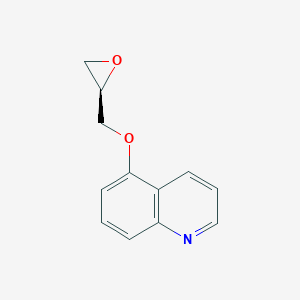
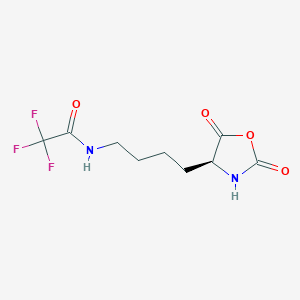
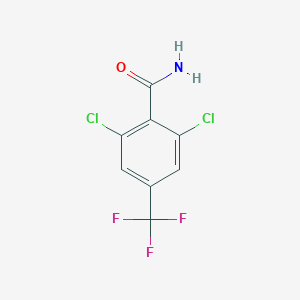
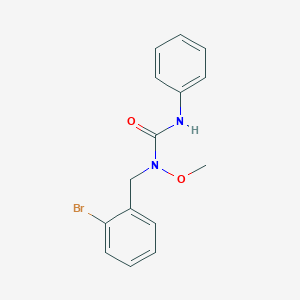
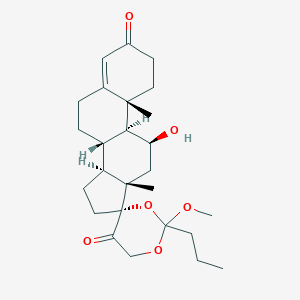
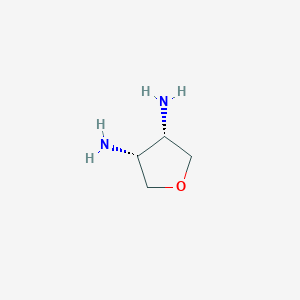
![N-[2-(1H-indol-3-yl)ethyl]hexacosanamide](/img/structure/B124457.png)
![[(2R,3S,4S,5R,6S)-3,4-diacetyloxy-6-(2,4-dinitrophenoxy)-5-fluorooxan-2-yl]methyl acetate](/img/structure/B124458.png)
![N-[(4-methylphenyl)methyl]cyclobutanamine](/img/structure/B124460.png)